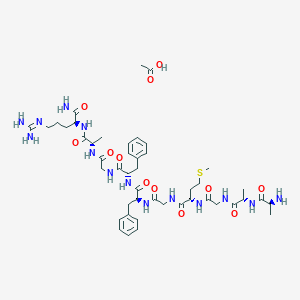
Urechistachykinin II acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urechistachykinin II acetate is an invertebrate tachykinin-related peptide isolated from echiuroid worms. It exhibits antimicrobial activities without causing hemolysis . This compound is part of a broader family of tachykinin-related peptides, which are known for their roles in neural and neuroendocrine signaling .
準備方法
Synthetic Routes and Reaction Conditions
Urechistachykinin II acetate can be synthesized using the Fmoc Solid Phase Peptide Synthesis method . This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes deprotection and coupling steps, with reagents such as Fmoc-protected amino acids, coupling agents like HBTU, and bases like DIPEA.
Industrial Production Methods
化学反応の分析
Types of Reactions
Urechistachykinin II acetate primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions
The synthesis of this compound involves reagents such as Fmoc-protected amino acids, HBTU, and DIPEA for coupling reactions, and piperidine for deprotection steps . The major product formed is the linear peptide sequence, which can be further modified or cyclized if needed.
科学的研究の応用
Urechistachykinin II acetate has several scientific research applications:
Antimicrobial Research: It has been shown to exhibit antimicrobial activities against various microorganisms without causing hemolysis.
Neuroscience: As a tachykinin-related peptide, it is used to study neural and neuroendocrine signaling pathways.
Biotechnology: It serves as a model peptide for studying peptide synthesis, folding, and stability.
作用機序
Urechistachykinin II acetate exerts its antimicrobial effects by disrupting the cell membranes of microorganisms . This disruption is likely due to its amphipathic nature, allowing it to integrate into and destabilize lipid bilayers. The peptide targets the cell envelope, leading to increased membrane permeability and cell death .
類似化合物との比較
Similar Compounds
Urechistachykinin I: Another tachykinin-related peptide with similar antimicrobial properties.
Substance P: A mammalian tachykinin involved in pain transmission and inflammation, also exhibiting antimicrobial activity.
Uniqueness
Urechistachykinin II acetate is unique due to its origin from echiuroid worms and its specific sequence, which confers antimicrobial activity without hemolysis . This makes it a valuable tool for studying antimicrobial mechanisms and developing new antimicrobial agents.
特性
分子式 |
C46H70N14O12S |
|---|---|
分子量 |
1043.2 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C44H66N14O10S.C2H4O2/c1-25(45)38(63)54-26(2)39(64)50-23-35(60)55-31(17-19-69-4)41(66)51-24-36(61)56-33(21-29-14-9-6-10-15-29)43(68)58-32(20-28-12-7-5-8-13-28)42(67)52-22-34(59)53-27(3)40(65)57-30(37(46)62)16-11-18-49-44(47)48;1-2(3)4/h5-10,12-15,25-27,30-33H,11,16-24,45H2,1-4H3,(H2,46,62)(H,50,64)(H,51,66)(H,52,67)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,57,65)(H,58,68)(H4,47,48,49);1H3,(H,3,4)/t25-,26-,27-,30-,31-,32-,33-;/m0./s1 |
InChIキー |
JKXWWLSDWNILSO-NHBXGCAESA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N.CC(=O)O |
正規SMILES |
CC(C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


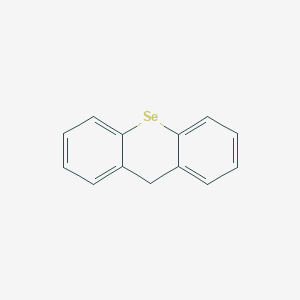

![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
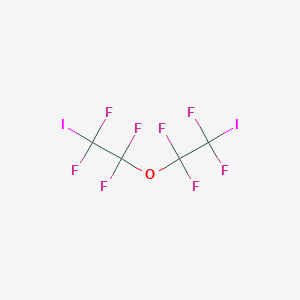
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)

![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![[2-Hydroxy-4-(3-trifluoromethyl-3H-diazirin-3-yl)-phenyl]-carbamic acid phenyl ester](/img/structure/B14749435.png)
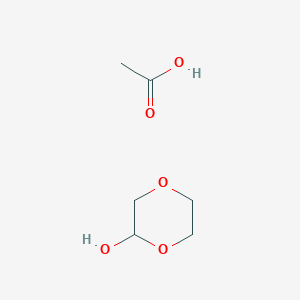
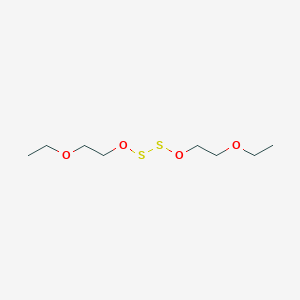
![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)

